molecular formula C16H14ClNO3S B5210772 1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide

1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide

Cat. No.: B5210772
M. Wt: 335.8 g/mol
InChI Key: CJNYMILCKPCIIS-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a benzenesulfonyl group, a chlorophenyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with an amine or alcohol.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on a chlorobenzene derivative.

    Formation of the Carboxamide: The carboxamide moiety can be formed through an amidation reaction, where a carboxylic acid or its derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvents, and reaction conditions that are scalable and efficient.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be employed under appropriate conditions, such as varying temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(Benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy, safety, and mechanism of action.

    Industry: The compound can be used in the development of new materials, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)cyclopropane-1-carboxamide: This compound shares the cyclopropane carboxamide and chlorophenyl groups but lacks the benzenesulfonyl group.

    Benzenesulfonyl Chloride: This compound contains the benzenesulfonyl group but lacks the cyclopropane carboxamide and chlorophenyl groups.

    N-(4-Chlorophenyl)benzenesulfonamide: This compound contains the benzenesulfonyl and chlorophenyl groups but lacks the cyclopropane carboxamide moiety.

Uniqueness

1-(Benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group, chlorophenyl group, and cyclopropane carboxamide moiety allows for a diverse range of reactions and applications, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-12-6-8-13(9-7-12)18-15(19)16(10-11-16)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNYMILCKPCIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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